molecular formula C17H18FNO2 B2735153 N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide CAS No. 1105229-26-2

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide

Cat. No.: B2735153
CAS No.: 1105229-26-2
M. Wt: 287.334
InChI Key: QGYRMBWFQABEGY-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide is an organic compound that features a benzamide core with a 4-fluoro substituent and a 3,5-dimethylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
  • N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethoxyaniline
  • N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide

Uniqueness

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide is unique due to the presence of the 4-fluoro substituent on the benzamide core, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYRMBWFQABEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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